

# Application Notes & Protocols: Supercritical Fluid Extraction of Squalene from Olive Pomace

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## Compound of Interest

Compound Name: Squalene

Cat. No.: B077637

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This document provides detailed application notes and protocols for the extraction of **squalene** from olive pomace using supercritical fluid extraction (SFE) with carbon dioxide (CO<sub>2</sub>).

**Squalene**, a triterpene with significant applications in the pharmaceutical, cosmetic, and nutraceutical industries, can be efficiently and sustainably recovered from this agro-industrial byproduct.

## Introduction

Olive pomace, the solid residue from olive oil production, is a rich source of valuable bioactive compounds, including **squalene**.<sup>[1][2]</sup> Supercritical fluid extraction (SFE) using CO<sub>2</sub> offers a green and highly selective alternative to conventional solvent extraction methods. By tuning the temperature and pressure of the supercritical CO<sub>2</sub>, the solvent properties can be manipulated to optimize the extraction of non-polar compounds like **squalene**.<sup>[3][4]</sup> This technique minimizes the use of organic solvents, reduces extraction time, and yields high-purity extracts.<sup>[5]</sup>

## Experimental Data Summary

The efficiency of **squalene** extraction via SFE is highly dependent on the operational parameters. The following table summarizes quantitative data from various studies, highlighting the impact of different conditions on **squalene** yield and recovery.

Pressure (MPa)	Temperature (°C)	CO <sub>2</sub> Flow Rate (g/min )	Co-solvent	Squalene Yield/Concentration	Squalene Recovery (%)	Reference
17.5	33	5.4	None	Not specified	Highest Recovery Achieved	
12 - 30	40	~8.3 (0.5 kg/h )	None	16.8 g/kg of extract	Not specified	
43.8	40.2	Not specified	Not specified	~12 mg/g of oil (8-fold increase)	~65% of total oil	
90 bar (9)	40	1 LPM	None	Up to ~6000 mg/100g of pomace	Not specified	
250 bar (25)	40	1 LPM	Not specified	Not specified	Not specified	
234 bar (23.4)	35	33.3 g/min (2000 mL/h)	None	Not specified	~90%	

## Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the supercritical fluid extraction of **squalene** from olive pomace.

### Olive Pomace Preparation

Proper preparation of the olive pomace is crucial for efficient extraction.

- **Drying:** Reduce the moisture content of the fresh olive pomace to prevent ice formation and improve extraction efficiency. This can be achieved through:

- Freeze-drying: Preserves thermolabile compounds but is more time-consuming and expensive.
- Hot-air drying: A more cost-effective method. Studies have shown that the extraction of **squalene** is not significantly dependent on the drying method used.
- Grinding: Grind the dried olive pomace to a uniform particle size to increase the surface area available for extraction.
- Storage: Store the prepared pomace in a cool, dry, and dark place to prevent degradation of bioactive compounds.

## Supercritical Fluid Extraction (SFE) Protocol

The following is a general protocol for the SFE of **squalene**. Optimal conditions may vary depending on the specific equipment and the characteristics of the olive pomace.

- System Preparation:
  - Ensure the SFE system is clean and free of any residual contaminants.
  - Set the temperature of the extraction vessel and the separator.
- Loading the Extractor:
  - Weigh a known amount of the prepared olive pomace (e.g., 22.7 g).
  - Load the pomace into the extraction vessel.
- Pressurization and Extraction:
  - Pressurize the system with CO<sub>2</sub> to the desired extraction pressure (e.g., 17.5 MPa).
  - Once the target pressure and temperature (e.g., 33°C) are reached, start the CO<sub>2</sub> flow at the desired rate (e.g., 5.4 g/min ).
  - The extraction can be performed in dynamic mode (continuous flow) or a combination of static (no flow) and dynamic periods. For instance, a protocol could involve three cycles,

each with a 3-minute static period followed by a 3-minute dynamic period.

- Fractionation and Collection:
  - The supercritical CO<sub>2</sub> containing the extracted **squalene** flows to a separator.
  - In the separator, the pressure and/or temperature are reduced, causing the CO<sub>2</sub> to return to a gaseous state and the **squalene** to precipitate.
  - Collect the extract from the separator at regular intervals.
- System Depressurization:
  - After the extraction is complete, carefully depressurize the system.
  - Collect any remaining extract from the lines and vessel.

## Squalene Quantification Protocol

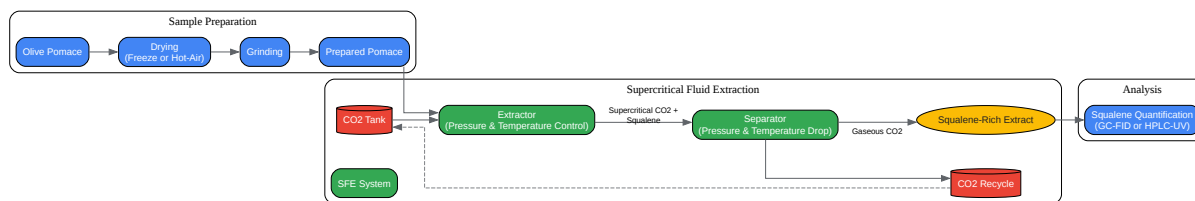
The concentration of **squalene** in the extracts can be determined using chromatographic techniques.

- Sample Preparation:
  - Dissolve a known amount of the SFE extract in a suitable solvent, such as hexane.
  - If necessary, perform a solid-phase extraction (SPE) on a silica cartridge to isolate the hydrocarbon fraction containing **squalene**. Elute with a mixture of hexane and diethyl ether (e.g., 95:5 v/v).
- Chromatographic Analysis:
  - Gas Chromatography-Flame Ionization Detection (GC-FID): A common method for **squalene** quantification.
    - Column: A non-polar or medium-polarity capillary column.
    - Injector and Detector Temperature: Typically set around 250-300°C.

- Oven Program: A temperature gradient to separate the different components of the extract.
- Quantification: Use an external standard calibration curve with a certified **squalene** standard.
- High-Performance Liquid Chromatography (HPLC-UV): An alternative method.
  - Column: A reverse-phase column (e.g., C18).
  - Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile and isopropanol.
  - Detection: UV detector set at a wavelength of approximately 217 nm for improved selectivity.
  - Quantification: Use an external standard calibration curve.

## Visualizations

### Supercritical Fluid Extraction Workflow



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